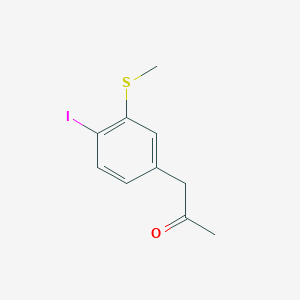

1-(4-Iodo-3-(methylthio)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodo-3-(methylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11IOS and its molecular weight is 306.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Iodo-3-(methylthio)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H12IOS

- Molecular Weight : 305.18 g/mol

Anticancer Activity

Research has highlighted the potential of compounds similar to this compound in targeting various cancer pathways. For instance, polo-like kinase 1 (Plk1), a critical regulator of the cell cycle, has been identified as a target for anticancer therapy. Compounds that inhibit Plk1 have shown promise in selectively killing cancer cells while sparing normal cells .

Table 1: Summary of Anticancer Activity Studies

Anti-inflammatory Activity

In addition to its anticancer properties, derivatives of similar compounds have demonstrated anti-inflammatory effects. For example, studies on related pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also possess anti-inflammatory properties.

Table 2: Anti-inflammatory Activity Data

| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | Ongoing studies |

| Dexamethasone | 76% TNF-α | 1 |

The mechanisms through which this compound exerts its biological activity are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular signaling pathways associated with cancer proliferation and inflammation.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of halogenated phenyl ketones. These studies indicate that modifications to the molecular structure can significantly enhance biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to affect potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Iodo-3-(methylthio)phenyl)propan-2-one, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves halogenation and substitution reactions. For example, iodination of a precursor like 3-(methylthio)acetophenone can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Temperature control (0–25°C) and solvent choice (e.g., dichloromethane or acetonitrile) are critical to minimize side reactions like over-iodination or oxidation of the methylthio group . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How does the iodine atom in this compound influence its chemical reactivity and intermolecular interactions?

- Methodology : The iodine atom participates in halogen bonding, a directional interaction between its σ-hole and electron-rich species (e.g., carbonyl oxygen or aromatic π-systems). This can be studied using X-ray crystallography (SHELXL refinement ) or computational tools (DFT calculations). Halogen bonding enhances crystal packing efficiency and may increase binding affinity to biological targets like enzymes or receptors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylthio group at δ 2.5 ppm).

- IR : Strong carbonyl stretch (~1700 cm⁻¹) and C–I stretch (~500 cm⁻¹).

- Mass Spectrometry : ESI-MS to observe the molecular ion peak (M⁺ at m/z ~318) and isotopic pattern from iodine (1:1 ratio for [M]⁺ and [M+2]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodology :

- Substituent Variation : Synthesize analogs with halogens (Br, Cl), electron-withdrawing groups (e.g., CF₃), or modified sulfur groups (e.g., sulfoxide).

- Biological Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays or microbial growth inhibition (MIC determination).

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for halogenated aryl ketones like this compound?

- Methodology :

- Assay Replication : Validate results across multiple cell lines or enzymatic isoforms to rule out model-specific effects.

- Impurity Profiling : Use HPLC (>95% purity threshold) and ¹H NMR to confirm compound integrity.

- Mechanistic Studies : Employ competitive binding assays (SPR, ITC) to distinguish direct target engagement from off-target effects .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to locate electrophilic centers (e.g., iodine, carbonyl carbon).

- Fukui Indices : Identify nucleophilic/electrophilic sites for reaction with amines or thiols.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict kinetic barriers .

Q. What experimental approaches mitigate the light sensitivity and thermal instability of this compound during storage?

- Methodology :

Properties

Molecular Formula |

C10H11IOS |

|---|---|

Molecular Weight |

306.17 g/mol |

IUPAC Name |

1-(4-iodo-3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11IOS/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

OETMDOXJZWYXKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)I)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.